![molecular formula C21H20OSi B14260654 Methyl(diphenyl)[(1-phenylethenyl)oxy]silane CAS No. 384366-68-1](/img/structure/B14260654.png)
Methyl(diphenyl)[(1-phenylethenyl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(diphenyl)[(1-phenylethenyl)oxy]silane is an organosilicon compound with the molecular formula C21H20OSi It is characterized by the presence of a silicon atom bonded to a methyl group, two phenyl groups, and an (1-phenylethenyl)oxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl)[(1-phenylethenyl)oxy]silane typically involves the reaction of diphenylmethylsilane with (1-phenylethenyl)oxy compounds under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(diphenyl)[(1-phenylethenyl)oxy]silane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: It can participate in substitution reactions where the (1-phenylethenyl)oxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Applications De Recherche Scientifique
Methyl(diphenyl)[(1-phenylethenyl)oxy]silane has several applications in scientific research:
Mécanisme D'action
The mechanism by which Methyl(diphenyl)[(1-phenylethenyl)oxy]silane exerts its effects involves interactions with various molecular targets. The silicon atom can form stable bonds with other elements, facilitating the formation of complex structures. The (1-phenylethenyl)oxy group can participate in π-π interactions, enhancing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylphenylsilane: Similar in structure but with two methyl groups instead of phenyl groups.
Methyldiphenylsilane: Lacks the (1-phenylethenyl)oxy group, making it less reactive in certain transformations.
Uniqueness
Methyl(diphenyl)[(1-phenylethenyl)oxy]silane is unique due to the presence of the (1-phenylethenyl)oxy group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical properties .
Propriétés
Numéro CAS |
384366-68-1 |
|---|---|
Formule moléculaire |
C21H20OSi |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
methyl-diphenyl-(1-phenylethenoxy)silane |
InChI |
InChI=1S/C21H20OSi/c1-18(19-12-6-3-7-13-19)22-23(2,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1H2,2H3 |
Clé InChI |
SFCDHGKRCAHKAV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(=C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


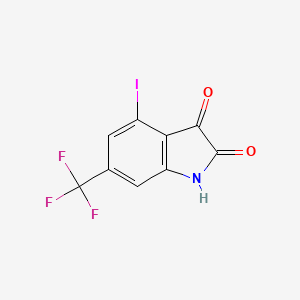
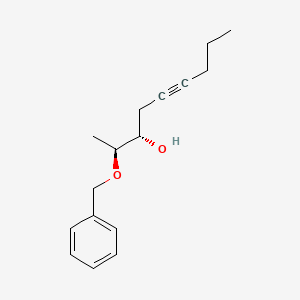
![2,2'-Methylenebis[6-(1H-imidazol-2-yl)-1H-benzimidazole]](/img/structure/B14260581.png)
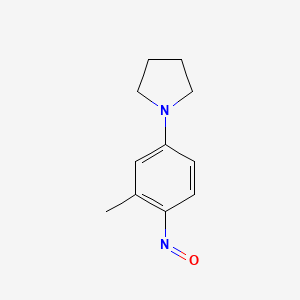
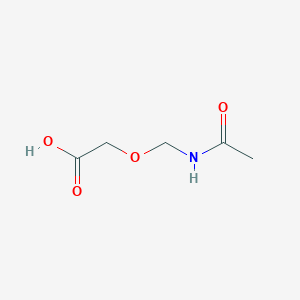
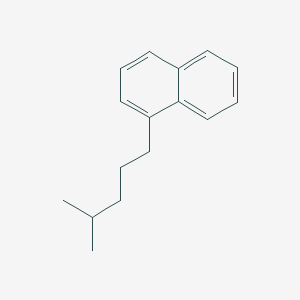
![Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl-](/img/structure/B14260588.png)
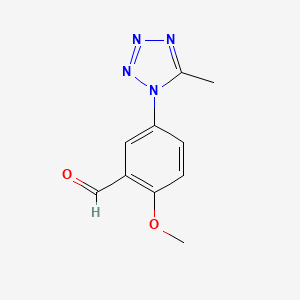
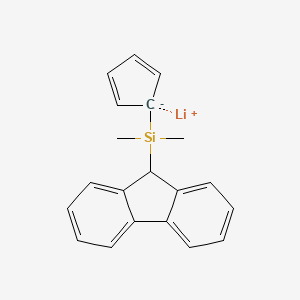
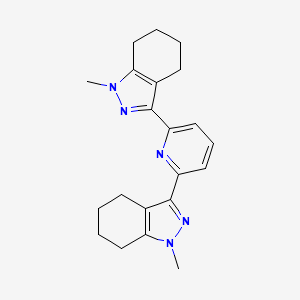
![2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane](/img/structure/B14260637.png)
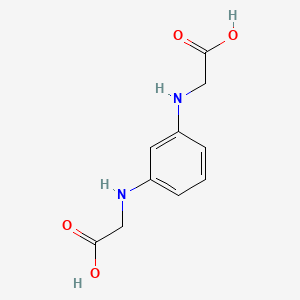
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14260648.png)
![6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine](/img/structure/B14260659.png)
